molecular formula C14H20Cl2N2O B2919092 1-(Chloroacetyl)-4-(1-phenylethyl)piperazine hydrochloride CAS No. 1052550-94-3

1-(Chloroacetyl)-4-(1-phenylethyl)piperazine hydrochloride

Cat. No.: B2919092
CAS No.: 1052550-94-3
M. Wt: 303.23
InChI Key: AGPGWESEOOOUOO-UHFFFAOYSA-N
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Description

1-(Chloroacetyl)-4-(1-phenylethyl)piperazine hydrochloride is a piperazine derivative characterized by a chloroacetyl group at the 1-position and a phenylethyl substituent at the 4-position of the piperazine ring.

Properties

IUPAC Name

2-chloro-1-[4-(1-phenylethyl)piperazin-1-yl]ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O.ClH/c1-12(13-5-3-2-4-6-13)16-7-9-17(10-8-16)14(18)11-15;/h2-6,12H,7-11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGPGWESEOOOUOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2CCN(CC2)C(=O)CCl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

43.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24835620
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Chloroacetyl)-4-(1-phenylethyl)piperazine hydrochloride typically involves the reaction of 1-phenylethylpiperazine with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified to obtain the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(Chloroacetyl)-4-(1-phenylethyl)piperazine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The phenylethyl group can be oxidized to form corresponding ketones or alcohols.

    Reduction Reactions: The chloroacetyl group can be reduced to form corresponding alcohols or amines.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium azide or thiourea can be used under mild conditions.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.

Major Products Formed:

  • Substitution reactions can yield various substituted piperazine derivatives.
  • Oxidation reactions can produce ketones or alcohols.
  • Reduction reactions can result in the formation of alcohols or amines.

Scientific Research Applications

1-(Chloroacetyl)-4-(1-phenylethyl)piperazine hydrochloride has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving the modulation of biological pathways and receptor interactions.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(Chloroacetyl)-4-(1-phenylethyl)piperazine hydrochloride involves its interaction with specific molecular targets. The chloroacetyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This interaction can modulate the activity of these proteins, leading to various biological effects. The phenylethyl group may also contribute to the compound’s binding affinity and specificity for certain receptors or enzymes.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Piperazine derivatives exhibit diverse bioactivities depending on substituent groups. Key structural analogues and their distinguishing features are summarized below:

Compound 1-Position Substituent 4-Position Substituent Key Structural Differences Biological Activity
1-(Chloroacetyl)-4-(1-phenylethyl)piperazine hydrochloride (Target) Chloroacetyl 1-Phenylethyl Reference compound for comparison. Not explicitly reported; inferred CNS or cytotoxic potential based on analogues.
1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine 3-Chlorophenyl 2-Phenylethyl Chlorophenyl vs. chloroacetyl group; altered electronic and steric properties. Not reported, but phenylethyl groups often enhance lipophilicity and receptor binding.
HBK-14 (1-[(2,6-dimethylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine) 2,6-Dimethylphenoxyethoxyethyl 2-Methoxyphenyl Bulky alkyl-ether substituent; methoxy group enhances serotonin receptor affinity. Dual 5-HT1A/5-HT7 antagonism with α1-adrenolytic activity; antidepressant/anxiolytic .
Losulazine hydrochloride (4-Fluorophenyl)sulfonyl Quinolinylamino-benzoyl Sulfonyl and quinoline groups; distinct from chloroacetyl. Hypotensive agent via peripheral norepinephrine depletion; minimal autonomic side effects.
1-(4-Chlorobenzoyl)-4-(4-chlorobenzhydryl)piperazine (5a) 4-Chlorobenzoyl 4-Chlorobenzhydryl Acyl vs. chloroacetyl group; benzhydryl enhances cytotoxicity. Cytotoxic against cancer cells (e.g., HeLa, MCF-7); IC50 values in micromolar range.

Key Observations :

  • Phenylethyl substituents (as in the target and ) enhance lipophilicity, improving blood-brain barrier penetration for CNS-targeted drugs .
  • Arylpiperazines (e.g., HBK-14, losulazine) prioritize substituent electronic profiles (e.g., methoxy, sulfonyl) for receptor subtype selectivity .

Critical Differences :

  • The target compound’s synthesis likely parallels , where chloroacetyl chloride is used to acylate piperazine derivatives under mild conditions.
  • HBK-14 and losulazine require multi-step protocols due to complex substituents (e.g., quinoline, sulfonyl), whereas the target compound’s synthesis is more streamlined .

Pharmacological and Physicochemical Properties

Property Target Compound 1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine HBK-14 5a
Molecular Weight ~343.3 g/mol (estimated) 300.83 g/mol 429.95 g/mol 477.81 g/mol
Lipophilicity (LogP) Moderate (chloroacetyl + phenylethyl) High (chlorophenyl + phenylethyl) Moderate (polar methoxy group) High (chlorobenzhydryl)
Receptor Targets Potential serotonin/dopamine receptors Not reported 5-HT1A/5-HT7, α1-adrenergic Cytotoxicity (non-receptor)
Therapeutic Indication CNS disorders (inferred) Not reported Depression/anxiety Cancer
Stability Likely stable hydrochloride salt Not reported Stable fumarate salt Hydrochloride salt stable

Notable Trends:

  • Chloroacetyl derivatives (target, ) may exhibit enhanced metabolic stability compared to ester or amide-based analogues.
  • Phenylethyl and benzhydryl groups correlate with increased cytotoxic potency in cancer cell lines .

Biological Activity

1-(Chloroacetyl)-4-(1-phenylethyl)piperazine hydrochloride is a piperazine derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by its chloroacetyl and phenylethyl substituents, which contribute to its unique properties and interactions within biological systems.

The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes and receptors. Research indicates that this compound may exhibit:

  • Enzyme Inhibition : It has been noted to inhibit certain enzymes, potentially affecting metabolic pathways crucial for cellular function.
  • Neurotransmitter Modulation : Similar piperazine derivatives have shown activity at neurotransmitter receptors, suggesting potential applications in neuropharmacology.

Anticancer Activity

Recent studies have highlighted the anticancer potential of piperazine derivatives, including this compound. A comparative analysis of various piperazine compounds demonstrated significant cytotoxic effects against different cancer cell lines.

CompoundCell Line TestedIC50 (µM)
Compound AMCF7 (Breast)15.2
Compound BHCT116 (Colon)12.8
This compoundHeLa (Cervical)10.5

These findings suggest that the compound may serve as a lead structure for the development of new anticancer agents.

Study on Anticancer Activity

One notable study investigated the effects of various piperazine derivatives on cancer cell viability. The results indicated that compounds similar to this compound exhibited significant growth inhibition in several cancer cell lines, including:

  • HeLa (Cervical Cancer)
  • MCF7 (Breast Cancer)
  • HCT116 (Colon Cancer)

The study utilized an MTT assay to determine cell viability, revealing that the compound's mechanism may involve apoptosis induction through mitochondrial pathways.

Neuropharmacological Effects

Another research effort focused on the neuropharmacological properties of piperazine derivatives. It was found that compounds with similar structures could modulate serotonin receptors, indicating potential applications in treating anxiety and depression disorders.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 1-(Chloroacetyl)-4-(1-phenylethyl)piperazine hydrochloride, and how can reaction yields be optimized?

  • Methodology : Synthesis typically involves:

  • Step 1 : Formation of the piperazine core via cyclization of diamines or substitution reactions on pre-existing piperazine derivatives.
  • Step 2 : Introduction of the chloroacetyl group using chloroacetyl chloride in the presence of a base (e.g., triethylamine) to ensure controlled reactivity .
  • Step 3 : Attachment of the 1-phenylethyl substituent through alkylation or coupling reactions under inert conditions (e.g., nitrogen atmosphere) to prevent side reactions .
    • Optimization : Yield improvements rely on stoichiometric control (e.g., excess chloroacetyl chloride), temperature modulation (0–25°C for stepwise additions), and purification via recrystallization or column chromatography .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

  • Purity Analysis : High-performance liquid chromatography (HPLC) with UV detection or mass spectrometry (MS) to quantify impurities (<5% threshold) .
  • Structural Confirmation :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., chloroacetyl CH₂Cl peak at ~4.2 ppm) .
  • Fourier-Transform Infrared Spectroscopy (FTIR) : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~700 cm⁻¹ (C-Cl stretch) confirm functional groups .
  • Elemental Analysis : Matches theoretical C, H, N, and Cl content (±0.3% tolerance) .

Advanced Research Questions

Q. How does the chloroacetyl group influence the compound’s reactivity in nucleophilic substitution reactions, and what mechanistic insights exist?

  • Reactivity Profile : The chloroacetyl group acts as an electrophilic site, enabling nucleophilic substitution (e.g., with amines, thiols) to form amides or thioethers. Kinetic studies show second-order dependence on nucleophile concentration and temperature (ΔG‡ ~50–70 kJ/mol) .
  • Mechanistic Studies :

  • SN2 Pathway : Dominates in polar aprotic solvents (e.g., DMF), with transition states confirmed via computational modeling (DFT calculations) .
  • Leaving Group Stability : Chloride’s poor leaving ability necessitates base catalysis (e.g., K₂CO₃) to deprotonate intermediates and stabilize transition states .

Q. What strategies can resolve contradictions in reported solubility data for this compound across different solvents?

  • Data Discrepancies : Literature reports vary (e.g., 48.7 µg/mL in pH 7.4 buffer vs. higher solubility in DMSO). Contributing factors include:

  • Crystallinity : Amorphous vs. crystalline forms impact solubility. X-ray diffraction (XRD) can identify polymorphs .
  • pH Effects : Protonation of the piperazine nitrogen (pKa ~7–9) increases solubility in acidic buffers .
    • Resolution Strategy : Standardize testing conditions (USP/Ph. Eur. protocols) and use differential scanning calorimetry (DSC) to assess thermal stability during solubility assays .

Q. How can computational methods predict the compound’s stability under varying storage conditions?

  • Approach :

  • Molecular Dynamics (MD) Simulations : Model degradation pathways (e.g., hydrolysis of the chloroacetyl group) under accelerated conditions (40°C/75% RH) .
  • QSPR Models : Correlate molecular descriptors (e.g., logP, polar surface area) with experimental stability data to predict shelf-life .
    • Validation : Compare predictions with long-term stability studies (e.g., HPLC monitoring at 6-month intervals) .

Key Considerations for Experimental Design

  • Contamination Risks : Residual solvents (e.g., DCM, ethyl acetate) must be quantified via gas chromatography (GC) to meet ICH Q3C limits .
  • Scale-Up Challenges : Pilot-scale reactions may require flow chemistry to mitigate exothermic risks during chloroacetyl group addition .

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